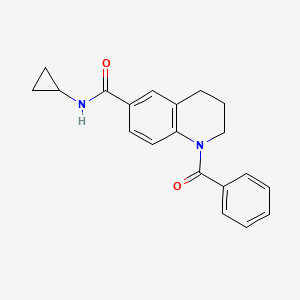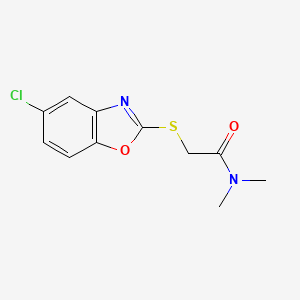
3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide, also known as HOP-2CA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HOP-2CA is a pyridine derivative that has been synthesized using a simple and efficient method.
Applications De Recherche Scientifique
3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide has shown promising results in various scientific research applications. It has been found to exhibit potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial for the treatment of various inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This compound has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, which could contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which could contribute to its antitumor activity. This compound has also been found to modulate the expression of certain genes involved in cell cycle regulation and apoptosis. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide is its simple and efficient synthesis method, which makes it easy to obtain in large quantities. Additionally, this compound has shown promising results in various scientific research applications, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which could pose challenges in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide. One potential direction is to further investigate its antitumor activity and mechanism of action, with the goal of developing it into a therapeutic agent for the treatment of cancer. Another potential direction is to explore its antimicrobial activity and potential applications in the development of new antimicrobial agents. Additionally, further research could be conducted to explore its anti-inflammatory and antioxidant properties and potential applications in the treatment of various inflammatory diseases.
Méthodes De Synthèse
3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide has been synthesized using a one-pot reaction method that involves the condensation of 2-pyridinecarboxaldehyde and 3-aminopiperidin-2-one in the presence of acetic anhydride and sodium acetate. The reaction proceeds smoothly and yields this compound in high purity and yield. This method is simple, efficient, and can be easily scaled up for large-scale synthesis.
Propriétés
IUPAC Name |
3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-8-4-2-5-12-9(8)11(17)14-7-3-1-6-13-10(7)16/h2,4-5,7,15H,1,3,6H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPCHEQMLMYAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC(=O)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B7560168.png)
![2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)
![2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560176.png)

![Methyl 2-{[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbonyl]amino}benzoate](/img/structure/B7560186.png)
![N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7560200.png)

![N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7560227.png)
![1-[2-Fluoro-4-(1-hydroxyethyl)phenyl]piperidine-2-carboxamide](/img/structure/B7560233.png)
![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560244.png)

![5-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7560268.png)
